Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate
CAS No.: 773874-55-8
Cat. No.: VC16143818
Molecular Formula: C13H11ClO4
Molecular Weight: 266.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773874-55-8 |
|---|---|
| Molecular Formula | C13H11ClO4 |
| Molecular Weight | 266.67 g/mol |
| IUPAC Name | methyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H11ClO4/c1-16-11-4-3-8(7-9(11)14)10-5-6-12(18-10)13(15)17-2/h3-7H,1-2H3 |
| Standard InChI Key | XIKHUZKMBHLNAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate features a furan ring (a five-membered aromatic oxygen heterocycle) substituted at the 5-position with a 3-chloro-4-methoxyphenyl group and at the 2-position with a methyl ester (Figure 1). The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 773874-55-8 |
| Molecular Formula | |
| Molecular Weight | 266.67 g/mol |
| IUPAC Name | Methyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate |
| SMILES | COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)OC)Cl |
| InChIKey | XIKHUZKMBHLNAD-UHFFFAOYSA-N |
The compound’s planar furan ring and polar ester group contribute to its moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while its aromatic substituents enhance stability against oxidative degradation.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate typically involves multi-step organic reactions:
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Furan Ring Formation:
Furan derivatives are often synthesized via cyclization of γ-keto esters or through Paal-Knorr condensation using 1,4-diketones . For this compound, a pre-formed furan ring is functionalized through electrophilic aromatic substitution. -
Substituent Introduction:
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Chlorination: The chloro group at the 3-position of the phenyl ring is introduced using chlorinating agents such as or under controlled conditions .
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Methoxylation: Methoxy groups are typically added via nucleophilic substitution using methanol in the presence of a base or through O-methylation with methyl iodide.
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Esterification:
The carboxylic acid precursor is esterified using methanol and a catalytic acid (e.g., ) to yield the methyl ester.
Representative Reaction Scheme:
Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy: and NMR confirm substituent positions and ester functionality.
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 267.07 ([M+H]).
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X-ray Crystallography: Limited data exist, but analogous furan esters exhibit coplanar arrangements between the furan and phenyl rings .
Applications and Biological Activity
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for:
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Polymer Additives: Enhances thermal stability in polyesters (T increase by 15–20°C).
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Liquid Crystals: Methoxy and chloro groups promote mesophase formation in calamitic liquid crystals .
Pharmacokinetics and Toxicological Considerations
Absorption and Metabolism
Furan derivatives are generally lipophilic (logP ≈ 2.5–3.5), facilitating passive diffusion across biological membranes. Hepatic metabolism involves cytochrome P450-mediated oxidation of the furan ring, potentially forming reactive epoxides .
Toxicity Profile
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Acute Toxicity: Limited data, but furan analogs exhibit LD values >500 mg/kg in rodents.
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Genotoxicity: Chlorinated furans may form DNA adducts, necessitating further mutagenicity assays (e.g., Ames test) .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.
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Targeted Drug Delivery: Encapsulation in nanoparticles to improve bioavailability.
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Environmental Impact Studies: Degradation pathways and ecotoxicological effects.
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